

# D-Luciferin 6'-methyl ether sodium salt properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Luciferin 6'-methyl ether*

Cat. No.: *B15554877*

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An In-depth Technical Guide to **D-Luciferin 6'-methyl ether** sodium salt

## Introduction

**D-Luciferin 6'-methyl ether** sodium salt is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase. Unlike D-luciferin, which is directly used by luciferase to produce light, the 6'-methyl ether derivative is a non-luminescent pro-substrate. Its primary application in research is as a tool to measure the activity of specific enzymes, such as cytochrome P450 O-dealkylases. Upon enzymatic cleavage of the methyl ether group, it is converted into D-luciferin, which can then be consumed by firefly luciferase in an ATP-dependent reaction to generate a quantifiable bioluminescent signal.[1] This compound also functions as a potent inhibitor of firefly luciferase and a cofactor in the luciferase-catalyzed synthesis of dinucleoside polyphosphates.[2][3][4]

This guide provides a comprehensive overview of the properties, mechanism of action, and experimental applications of **D-Luciferin 6'-methyl ether** sodium salt for researchers, scientists, and professionals in drug development.

## Core Properties

The chemical and physical properties of **D-Luciferin 6'-methyl ether** and its sodium salt form are summarized below. It is important to distinguish between the free acid/ether form and the sodium salt, as properties like molecular weight and CAS number differ.

Property	D-Luciferin 6'-methyl ether (Free Acid)	D-Luciferin 6'-methyl ether sodium salt
CAS Number	24404-90-8	3022-11-5[2][5]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> S <sub>2</sub> [5]	C <sub>12</sub> H <sub>9</sub> N <sub>2</sub> NaO <sub>3</sub> S <sub>2</sub> [6]
Molecular Weight	294.35 g/mol [2][4][5]	316.33 g/mol [6]
Synonyms	(4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid	4,5-dihydro-2-[6-methoxy-2-benzothiazolyl]-4-thiazolinecarboxylic acid sodium salt[5][6]
Purity	>95%	Typically >98%
Appearance	Solid	Light yellow powder
Solubility	Soluble in DMSO and water	Soluble in water, providing improved solubility for aqueous assays[6]
Storage Conditions	-20°C, store under desiccating conditions	-20°C, protect from light

## Biological Activity and Mechanism of Action

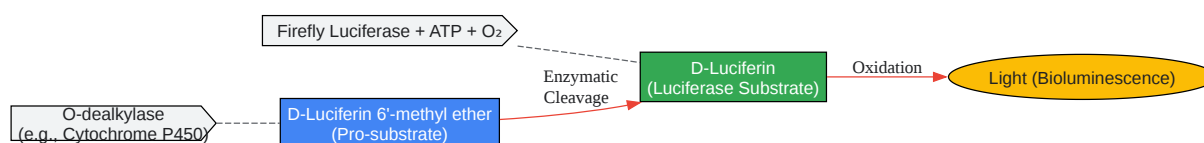
**D-Luciferin 6'-methyl ether** sodium salt has a dual role in biochemical assays, acting as both an inhibitor and a pro-substrate.

1. **Firefly Luciferase Inhibition:** The compound is a potent inhibitor of luciferase from the North American firefly *Photinus pyralis* (PpyLuc), with a reported IC<sub>50</sub> value of 0.1 μM.[3] It is believed to exhibit non-specific interactions at both the ATP- and luciferin-binding sites within the luciferase active site.[3]

2. **Pro-Substrate for Enzyme Assays:** The most prominent application of this compound is as a pro-substrate in what are known as dual-assay systems. In this context, it is used to measure the activity of enzymes that can cleave the 6'-methyl ether bond. The process is as follows:

- **Enzymatic Conversion:** An O-dealkylase, such as a specific cytochrome P450 isozyme, removes the methyl group from the 6' position.
- **Substrate Release:** This reaction converts the non-luminescent pro-substrate into D-luciferin, the natural substrate for firefly luciferase.
- **Bioluminescent Reaction:** In the presence of firefly luciferase, ATP, and oxygen, the newly formed D-luciferin is oxidized to produce light.[1][7] The intensity of the resulting bioluminescent signal is directly proportional to the amount of D-luciferin produced, and therefore, to the activity of the primary enzyme (e.g., cytochrome P450).

This mechanism allows for the sensitive detection of specific enzymatic activities in a "light-on" assay format.



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Mechanism of Pro-substrate Conversion and Light Production.

## Experimental Protocols

The following provides a generalized methodology for an in vitro assay to measure the activity of an O-dealkylase enzyme using **D-Luciferin 6'-methyl ether** sodium salt. Specific concentrations, incubation times, and buffer components should be optimized for each experimental system.

**Objective:** To quantify the activity of a specific enzyme (e.g., a recombinant cytochrome P450) by measuring the rate of D-luciferin formation.

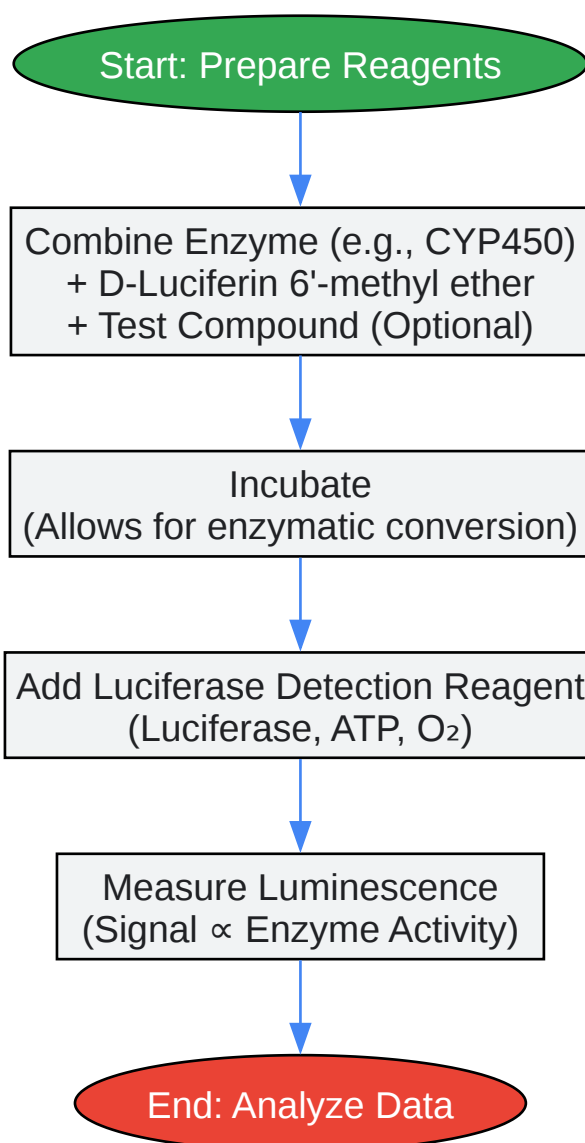
**Materials:**

- **D-Luciferin 6'-methyl ether** sodium salt
- Enzyme of interest (e.g., purified cytochrome P450)
- Appropriate enzyme cofactors (e.g., NADPH for cytochrome P450)
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- Firefly luciferase detection reagent (containing luciferase, ATP, and necessary salts)
- Opaque-walled microplates (e.g., white 96-well plates)
- Luminometer

Protocol:

- Reagent Preparation:
  - Prepare a stock solution of **D-Luciferin 6'-methyl ether** sodium salt in a suitable aqueous buffer (e.g., 10 mM in water). Store in aliquots at -20°C, protected from light.
  - Prepare a stock solution of the enzyme and any necessary cofactors in the reaction buffer.
  - Prepare the luciferase detection reagent according to the manufacturer's instructions.
- Assay Setup (Primary Reaction):
  - In the wells of an opaque-walled microplate, add the reaction buffer.
  - Add the enzyme of interest to the appropriate wells. Include "no-enzyme" controls.
  - If screening for inhibitors or activators, add the test compounds to the designated wells.
  - Initiate the reaction by adding **D-Luciferin 6'-methyl ether** sodium salt and the required cofactors (e.g., NADPH) to all wells.
- Incubation:

- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period (e.g., 30-60 minutes). This time should be within the linear range of the reaction.
- Luminescence Detection (Secondary Reaction):
  - After incubation, add the firefly luciferase detection reagent to each well. This reagent contains an excess of luciferase and ATP, stopping the primary reaction and initiating the light-producing reaction.
  - Allow the plate to incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
  - Measure the bioluminescence using a luminometer. The signal is typically integrated over 0.5-1 second per well.
- Data Analysis:
  - Subtract the background luminescence from the "no-enzyme" control wells.
  - The resulting relative light units (RLU) are directly proportional to the activity of the O-dealkylase enzyme.



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Workflow for an In Vitro Enzyme Activity Assay.

## Quantitative Data Summary

This table provides a quick reference to the key quantitative parameters associated with **D-Luciferin 6'-methyl ether**.

Parameter	Value	Species/System
Molecular Weight (Sodium Salt)	316.33 g/mol [6]	N/A
Molecular Weight (Free Acid)	294.35 g/mol [2][4][5]	N/A
IC <sub>50</sub> (Luciferase Inhibition)	0.1 μM[3]	Photinus pyralis luciferase (PpyLuc)

## Conclusion

**D-Luciferin 6'-methyl ether** sodium salt is a versatile chemical tool for biochemical and pharmacological research. While it acts as a potent inhibitor of firefly luciferase, its principal value lies in its role as a pro-substrate. By linking the activity of a target enzyme, such as a cytochrome P450, to the highly sensitive firefly luciferase reporter system, it enables the development of robust, high-throughput "light-on" assays. This makes it an invaluable reagent for drug discovery, enzyme characterization, and the study of metabolic pathways.

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